

Comparative Fragmentation Analysis of Ponesimod and Ponesimod-d7: A Guide for Researchers

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Compound of Interest

Compound Name: Ponesimod-d7

Cat. No.: B12370682

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric fragmentation of Ponesimod and its deuterated analog, **Ponesimod-d7**. This information is crucial for the development of robust bioanalytical methods, particularly for pharmacokinetic and metabolic studies where a deuterated internal standard is often employed. The guide includes a summary of expected fragmentation patterns, a detailed experimental protocol for comparative analysis, and a visualization of the relevant signaling pathway.

Data Presentation: Predicted Fragmentation Patterns

Due to the proprietary nature of specific fragmentation data, this section presents a predicted fragmentation pattern for Ponesimod based on its chemical structure and common fragmentation pathways observed in tandem mass spectrometry. The corresponding predicted fragments for **Ponesimod-d7** are also listed, highlighting the expected mass shifts due to deuterium labeling. It is important to note that the relative intensities of these fragments are hypothetical and would need to be confirmed experimentally.

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation of Ponesimod and **Ponesimod-d7**

Parent Compound	Precursor Ion (m/z) [M+H] ⁺	Predicted Fragment Ion	Predicted Fragment m/z	Corresponding Ponesimod-d7 Fragment m/z
Ponesimod	461.1358	C ₂₃ H ₂₆ ClN ₂ O ₄ S ⁺	-	-
C ₁₅ H ₁₄ ClNO ₃ S ⁺	339.0359	339.0359		
C ₁₃ H ₁₁ ClNO ₂ ⁺	264.0478	264.0478		
C ₁₀ H ₁₂ NO ₂ ⁺	180.0817	187.1242		
C ₈ H ₈ Cl ⁺	139.0314	139.0314		
C ₇ H ₇ ⁺	91.0548	91.0548		
Ponesimod-d7	468.1783	C ₂₃ H ₁₉ D ₇ ClN ₂ O ₄ S ⁺	-	-

Note: The m/z values are predicted for the monoisotopic masses and will vary based on the specific deuteration pattern of **Ponesimod-d7**.

Experimental Protocols

This section outlines a detailed methodology for a comparative fragmentation analysis of Ponesimod and **Ponesimod-d7** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To identify and compare the product ion spectra of Ponesimod and **Ponesimod-d7** to confirm their structural relationship and to select optimal transitions for quantitative analysis.

Materials:

- Ponesimod reference standard
- **Ponesimod-d7** reference standard (internal standard)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid

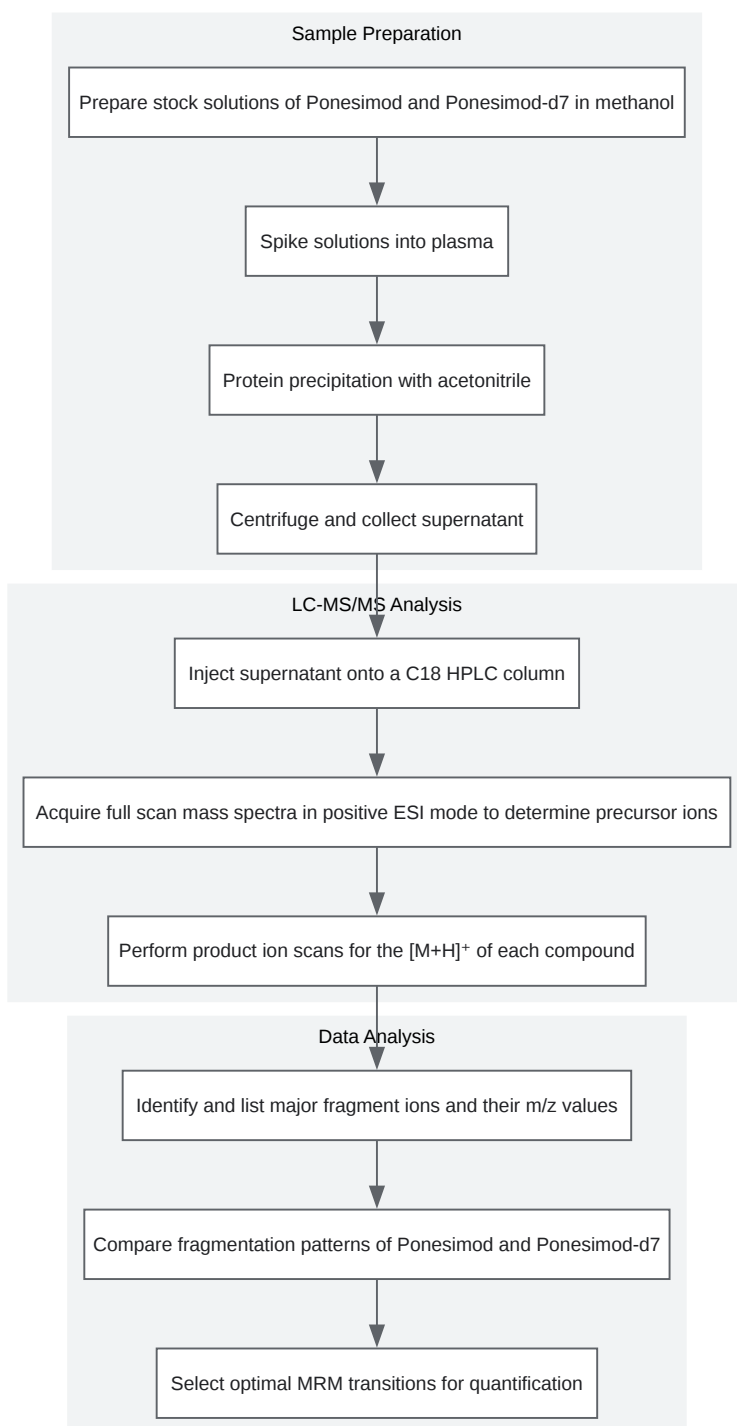
- Human plasma (for matrix effect evaluation)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Workflow Diagram:

Experimental Workflow for Comparative Fragmentation Analysis

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Caption: Workflow for the comparative fragmentation analysis of Ponesimod and **Ponesimod-d7**.

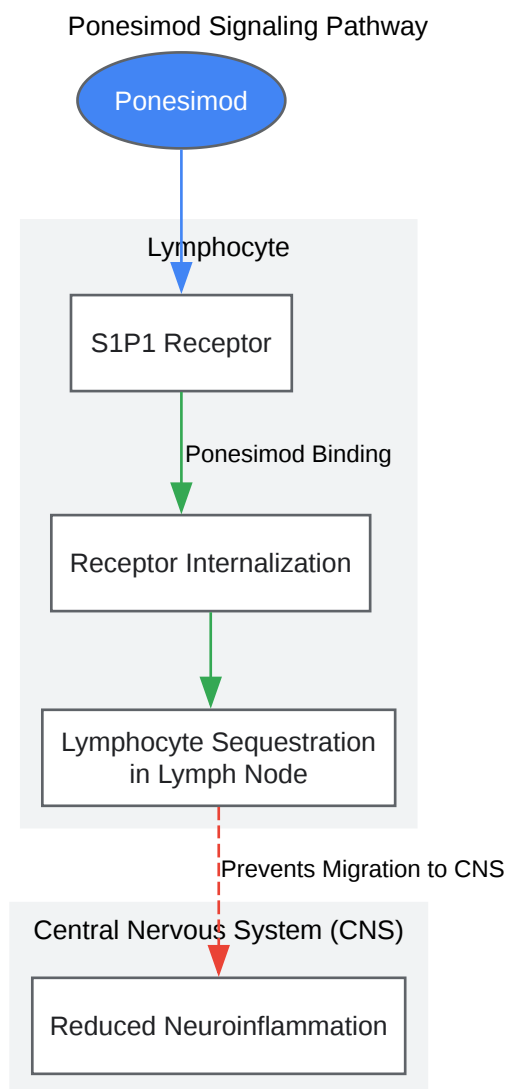
Detailed Procedure:

- Sample Preparation:
 - Prepare individual stock solutions of Ponesimod and **Ponesimod-d7** in methanol at a concentration of 1 mg/mL.
 - Prepare working solutions by diluting the stock solutions in a 50:50 mixture of methanol and water.
 - For analysis in a biological matrix, spike the working solutions into blank human plasma.
 - Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of the plasma sample.
 - Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
 - Collect the supernatant for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Use a C18 analytical column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
 - Set a flow rate of 0.4 mL/min.
 - Mass Spectrometry:
 - Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

- First, acquire full scan mass spectra for both compounds to confirm the mass-to-charge ratio (m/z) of their protonated molecules ($[M+H]^+$).
- Next, perform product ion scans for the determined precursor ions of Ponesimod and **Ponesimod-d7**. This involves isolating the precursor ion and fragmenting it to generate a spectrum of its product ions.
- Optimize collision energy for the fragmentation of each compound to obtain a rich product ion spectrum.
- Data Analysis:
 - Analyze the product ion spectra to identify the major fragment ions for both Ponesimod and **Ponesimod-d7**.
 - Create a table summarizing the m/z values and relative intensities of the observed fragments.
 - Compare the fragmentation patterns, noting the mass shifts in the fragments of **Ponesimod-d7** that contain the deuterium labels.
 - Based on the product ion spectra, select one or more specific and intense fragment ions for each compound to be used as transitions in Multiple Reaction Monitoring (MRM) for quantitative bioanalysis.

Mandatory Visualization: Ponesimod Signaling Pathway

Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Its mechanism of action involves binding to the S1P1 receptor on lymphocytes, leading to their internalization and sequestration within the lymph nodes. This prevents the lymphocytes from migrating to the central nervous system, where they would otherwise contribute to inflammation and nerve damage in autoimmune diseases like multiple sclerosis.



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Caption: Mechanism of action of Ponesimod as an S1P1 receptor modulator.

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